molecular formula C10H7BrO3 B1271795 5-bromo-3-methyl-benzofuran-2-carboxylic Acid CAS No. 50638-08-9

5-bromo-3-methyl-benzofuran-2-carboxylic Acid

Cat. No. B1271795
CAS RN: 50638-08-9
M. Wt: 255.06 g/mol
InChI Key: XXPAQRBXERJCQH-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-benzofuran-2-carboxylic Acid is a benzofuran derivative . It has a molecular formula of C10H7BrO3 and a molecular weight of 255.06 .


Synthesis Analysis

Benzofuran derivatives, including 5-bromo-3-methyl-benzofuran-2-carboxylic Acid, can be synthesized through various methods. One common method involves the palladium-catalyzed cross-coupling reaction . Other methods include the cyclization of aryl acetylenes using transition-metal catalysis , and the hydroalkoxylation reaction of ortho-alkynylphenols .


Molecular Structure Analysis

The molecular structure of 5-bromo-3-methyl-benzofuran-2-carboxylic Acid consists of a benzofuran ring substituted with a bromo group at the 5th position and a methyl group at the 3rd position .


Chemical Reactions Analysis

Benzofuran derivatives, including 5-bromo-3-methyl-benzofuran-2-carboxylic Acid, can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions . They can also participate in reactions involving hypervalent iodine reagents .

Future Directions

Benzofuran derivatives, including 5-bromo-3-methyl-benzofuran-2-carboxylic Acid, have attracted considerable attention in the field of drug invention and development due to their wide range of biological activities and potential applications . Future research may focus on developing structure-activity relationships on these derivatives as antimicrobial drugs .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities, indicating diverse modes of action . For instance, some benzofuran compounds can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant, suggesting that compounds formed through this process may have favorable pharmacokinetic properties .

Result of Action

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound could have similar effects.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of such compounds, is known for its environmentally benign nature , suggesting that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name

5-bromo-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPAQRBXERJCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368412
Record name 5-bromo-3-methyl-benzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-methyl-benzofuran-2-carboxylic Acid

CAS RN

50638-08-9
Record name 5-bromo-3-methyl-benzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (2-acetyl-4-bromo-phenoxy)-acetic acid ethyl ester (2.87 g, 9.5 mmol, 1 eq) and sodium ethoxide (0.65 g, 9.5 mmol, 1 eq) in 100 mL of ethanol under nitrogen was heated to 75° C. for 3 h. After work up followed by column chromatography (20% MeOH/dichloromethane), 5-bromo-3-methyl-benzofuran-2-carboxylic acid was obtained in 72% yield (1.74 g). 1H NMR (400 MHz, CD3OD) δ ppm 2.5 (s, 3 H) 7.5 (d, J=8.8 Hz, 1 H) 7.6 (m, 1 H) 7.9 (d, J=2.0 Hz, 1 H).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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